8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
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Overview
Description
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while reduction with NaBH4 can produce the corresponding alcohols.
Scientific Research Applications
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This can enhance cholinergic transmission and improve cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A related compound with a similar piperazine structure, used as an antihistamine.
Pyrazinamide: Another compound with a piperazine moiety, used as an anti-tubercular agent.
Uniqueness
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of both a purine core and a piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-5-7-24(8-6-23)12-4-2-3-11(18)9-12/h2-4,9H,5-8,10H2,1H3,(H,19,20)(H,21,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFCKPJOFZZKAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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